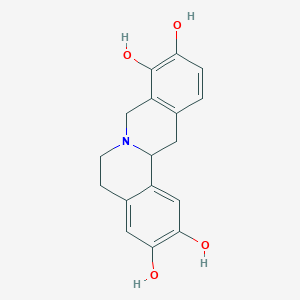

2,3,9,10-Tetrahydroxyberbine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2,3,9,10-tetrahydroxyberbine is a berberine alkaloid that is berbine substituted by hydroxy groups at positions 2, 3, 9 and 10. It has a role as a metabolite. It is a berberine alkaloid, a polyphenol and an organic heterotetracyclic compound. It derives from a berbine.

Applications De Recherche Scientifique

Pharmacological Activities

2,3,9,10-Tetrahydroxyberbine exhibits various pharmacological properties that make it a candidate for therapeutic use. The following table summarizes its key pharmacological activities:

Biosynthesis and Derivative Production

Recent studies have focused on the biosynthesis of this compound and its derivatives through engineered microorganisms. Notably:

- Fermentation Techniques : Researchers have successfully produced various tetrahydroxyberbine derivatives using genetically modified Escherichia coli. This biotechnological approach allows for efficient production of compounds that can be further explored for their therapeutic potential .

- Pathway Elucidation : The biosynthetic pathways for berberine alkaloids have been mapped out, revealing the enzymes involved in the conversion of this compound to other bioactive compounds .

Inflammatory Bowel Disease (IBD)

A study highlighted the efficacy of this compound in models of IBD. The compound was shown to restore gut epithelial barrier function and modulate immune responses in experimental colitis models. These findings suggest a potential role in managing IBD through both anti-inflammatory and antioxidant mechanisms .

Cancer Treatment Synergy

Research indicates that this compound may enhance the effectiveness of existing chemotherapeutic agents by reducing drug resistance in cancer cells. In vitro studies demonstrated that the compound could inhibit proliferation in colorectal cancer cells while also sensitizing them to chemotherapeutics .

Cardiovascular Health

Clinical investigations have reported improvements in cardiovascular parameters among patients treated with berberine derivatives. The compound's ability to lower systemic resistance and improve hemodynamics suggests its utility in treating heart failure and other cardiovascular disorders .

Analyse Des Réactions Chimiques

Oxidation and Reduction Reactions

2,3,9,10-Tetrahydroxyberbine can undergo oxidation reactions due to the presence of hydroxyl groups. These reactions can lead to the formation of quinone derivatives or other oxidized products. The reduction reactions often involve the conversion of ketones or aldehydes formed during oxidation back to their corresponding alcohols.

-

Oxidation Example : The oxidation of this compound can yield compounds such as 2,3-dihydroxy-9,10-quinone.

-

Reduction Example : Reduction using sodium borohydride can convert ketones back to alcohols while preserving the hydroxyl groups .

Methylation Reactions

Methylation is another significant reaction involving this compound. Methyltransferases can selectively add methyl groups to specific hydroxyl positions on the molecule.

-

Methylation Mechanism : Enzymatic methylation using engineered Escherichia coli strains has been reported. For example:

Derivative Formation

The ability to form derivatives is critical for enhancing the pharmacological properties of this compound. Several studies have demonstrated that structural modifications can significantly improve biological activity.

| Reaction Type | Example Product | Yield (%) |

|---|---|---|

| Oxidation | 2,3-Dihydroxy-9,10-quinone | Not specified |

| Reduction | Alcohol derivatives from ketones | High (77–96%) |

| Methylation | 9-Methoxy-2,3,10-tetrahydroxyberbine | 75% |

Biological Activities

The biological activities attributed to this compound include:

Propriétés

Formule moléculaire |

C17H17NO4 |

|---|---|

Poids moléculaire |

299.32 g/mol |

Nom IUPAC |

6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinoline-2,3,9,10-tetrol |

InChI |

InChI=1S/C17H17NO4/c19-14-2-1-9-5-13-11-7-16(21)15(20)6-10(11)3-4-18(13)8-12(9)17(14)22/h1-2,6-7,13,19-22H,3-5,8H2 |

Clé InChI |

TVKAUFJQMRSZFH-UHFFFAOYSA-N |

SMILES |

C1CN2CC3=C(CC2C4=CC(=C(C=C41)O)O)C=CC(=C3O)O |

SMILES canonique |

C1CN2CC3=C(CC2C4=CC(=C(C=C41)O)O)C=CC(=C3O)O |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.